1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea
Description
1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is a urea-based small molecule featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole moiety and a 3-methoxyphenyl group. The compound’s structure combines a urea linker, a pyrrolidine ring, and a 1,2,4-oxadiazole heterocycle, which is known for its metabolic stability and bioisosteric properties. The 3-methoxy group on the phenyl ring may influence solubility and target binding through electronic or steric effects.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-18-9-5-8-16(12-18)22-21(27)23-17-10-11-26(13-17)14-19-24-20(29-25-19)15-6-3-2-4-7-15/h2-9,12,17H,10-11,13-14H2,1H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEVBPFDDGMIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is a promising candidate in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a complex structure that includes a methoxyphenyl group, a pyrrolidine moiety, and an oxadiazole ring. This combination is significant as both pyrrolidine and oxadiazole derivatives have been associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole framework. The 1,3,4-oxadiazole derivatives are known for their ability to inhibit bacterial growth. For instance:
- Activity Against Bacteria: A study indicated that certain oxadiazole derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Oxadiazole Derivative 1 | 0.0039 | S. aureus |
| Oxadiazole Derivative 2 | 0.025 | E. coli |
Anticancer Activity
The anticancer potential of This compound is supported by research on related oxadiazole compounds. These compounds have been shown to target various enzymes involved in cancer cell proliferation:
- Mechanism of Action: The inhibition of thymidylate synthase and histone deacetylases (HDAC) has been noted as a mechanism through which these compounds exert their anticancer effects .
Case Study 1: Antibacterial Efficacy
In vitro tests demonstrated that a derivative similar to the compound exhibited complete inhibition of bacterial growth within 8 hours against S. aureus and E. coli. This suggests that modifications in the structure can enhance antibacterial properties significantly .
Case Study 2: Anticancer Properties
A study focusing on the synthesis of various oxadiazole derivatives revealed that specific substitutions led to enhanced cytotoxicity against cancer cell lines, particularly those resistant to conventional therapies . The structure of This compound aligns with these findings, indicating potential for further development as an anticancer agent.
Scientific Research Applications
Biological Activities
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer properties. The presence of the 5-phenyl-1,2,4-oxadiazol moiety in this compound may enhance its ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Derivatives of oxadiazoles are known for their effectiveness against a range of bacterial and fungal pathogens. The methoxyphenyl group may contribute to enhanced lipophilicity, improving membrane penetration and thus increasing antimicrobial efficacy.
Neuroprotective Effects
Preliminary studies suggest that this compound could possess neuroprotective properties. Compounds with similar structural features have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
Several studies have documented the applications and effects of similar compounds:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related oxadiazole derivative significantly inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis via mitochondrial pathways .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of oxadiazole derivatives found that compounds similar to 1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea exhibited notable activity against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Effects : Research on neuroprotective agents highlighted that derivatives containing methoxy groups displayed significant protective effects against oxidative stress-induced neuronal cell death in vitro .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Positional Isomerism (3- vs. 4-Methoxy): The target compound’s 3-methoxy group may alter steric interactions compared to the 4-methoxy analog (Compound 7). Para-substitution typically enhances electronic effects, while meta-substitution may improve target selectivity .
- Electron-Withdrawing Groups: The trifluoromethyl group in the 4-trifluoromethylphenyl analog (Compound in ) increases lipophilicity and may enhance binding to hydrophobic pockets in target proteins.
- Pyrrolidine Modifications: Methylation of the pyrrolidine nitrogen (e.g., Compound in ) can reduce basicity and improve metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
